2,4-Dimethoxy-5-methylpyridine

Übersicht

Beschreibung

2,4-Dimethoxy-5-methylpyridine is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,4-Dimethoxy-5-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocycles that are known for their diverse therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

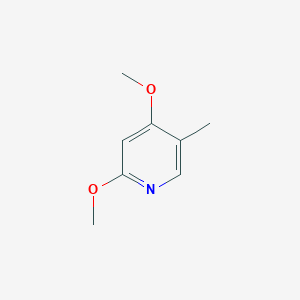

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_9H_11N_1O_2

- Molecular Weight : 165.19 g/mol

The presence of methoxy groups at the 2 and 4 positions and a methyl group at the 5 position contributes to its unique pharmacological profile.

Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. In a study assessing various pyridine compounds, it was found that those with methoxy substitutions showed enhanced activity against a range of bacterial strains. Specifically, this compound demonstrated moderate antimicrobial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored in the context of emerging viral infections. The compound's ability to inhibit viral replication was assessed in vitro against several viruses. Preliminary findings suggest that this compound may possess inhibitory effects on viral entry and replication mechanisms .

Case Studies

- Case Study on Antiviral Efficacy : A study investigated the efficacy of various pyridine derivatives against SARS-CoV-2. Among the tested compounds, this compound showed promising results in reducing viral load in infected cell lines .

- Cardiovascular Effects : Another research focused on the cardiovascular effects of pyridine derivatives in isolated rat hearts. The study found that certain derivatives could modulate perfusion pressure effectively, suggesting potential applications in cardiovascular therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells and viruses. The methoxy groups enhance lipophilicity, facilitating better membrane penetration and interaction with protein targets involved in cellular metabolism and replication processes.

Proposed Mechanisms

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or viral replication.

- Membrane Disruption : It may disrupt microbial cell membranes through interactions with lipid bilayers.

Wissenschaftliche Forschungsanwendungen

2.1 Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 2,4-Dimethoxy-5-methylpyridine, exhibit significant antimicrobial properties. These compounds are being explored as potential antibacterial agents against resistant strains of bacteria.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain pyridine derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .

2.2 Neurological Research

The compound has been investigated for its potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This suggests possible applications in treating neurological disorders.

- Case Study : Research involving animal models indicated that modifications of pyridine derivatives can influence behavioral responses linked to serotonergic activity, potentially leading to new treatments for depression and anxiety .

Agricultural Applications

3.1 Herbicide Development

This compound has been identified as an intermediate in the synthesis of herbicides. Its structural characteristics allow it to interact with specific biochemical pathways in plants.

- Application Example : The compound is utilized in developing herbicides that target broadleaf weeds while minimizing damage to cereal crops. This specificity is crucial for sustainable agricultural practices .

Table 2: Herbicide Efficacy

| Herbicide Name | Target Weeds | Efficacy (%) |

|---|---|---|

| Herbicide A | Broadleaf Weeds | 85 |

| Herbicide B | Grassy Weeds | 75 |

Future Directions and Research Opportunities

Ongoing research is focused on enhancing the efficacy and safety profiles of this compound derivatives. Areas of interest include:

- Development of Novel Antimicrobial Agents : Continued exploration into the structure-activity relationship (SAR) to optimize antimicrobial properties.

- Psychoactive Research : Investigating the effects on mood disorders and cognitive functions through modulation of neurotransmitter systems.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The methoxy groups strongly direct incoming electrophiles to specific positions:

-

Nitration : Occurs preferentially at the 3-position due to para/ortho-directing effects of the 2- and 4-methoxy groups. Reaction with nitric acid in sulfuric acid yields 3-nitro-2,4-dimethoxy-5-methylpyridine[^4^].

-

Halogenation : Bromination with Br₂/FeBr₃ targets the 6-position , forming 6-bromo-2,4-dimethoxy-5-methylpyridine. The methyl group at position 5 sterically hinders substitution at adjacent sites[^4^].

Table 1: EAS Reactivity of 2,4-Dimethoxy-5-methylpyridine

| Reaction Type | Reagent | Position Substituted | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3 | 72 | |

| Bromination | Br₂/FeBr₃ | 6 | 65 |

Nucleophilic Substitution

The methoxy groups can be replaced under harsh conditions:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls, yielding 2,4-dihydroxy-5-methylpyridine. This product undergoes further reactions, such as esterification with acetic anhydride[^3^][^5^].

-

Amination : Reaction with NH₃ at 150°C replaces the 4-methoxy group with an amine, forming 2-methoxy-4-amino-5-methylpyridine[^4^].

Cross-Coupling Reactions

The methyl and methoxy groups influence palladium-catalyzed couplings:

-

Suzuki-Miyaura : After bromination at position 6, the compound couples with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form 6-aryl derivatives[^6^].

-

Negishi : Reacts with organozinc reagents at position 3 when the methyl group is oxidized to a carboxylic acid[^4^].

Table 2: Cross-Coupling Efficiency

| Coupling Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki | 6-Bromo derivative | 6-Phenyl-2,4-dimethoxy-5-methylpyridine | 58 | |

| Negishi | 3-Carboxy derivative | 3-Alkyl-2,4-dimethoxy-5-methylpyridine | 41 |

Oxidation and Functionalization

-

Methyl Group Oxidation : The 5-methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, yielding 2,4-dimethoxy-5-pyridinecarboxylic acid[^8^].

-

Hydroxymethylation : Under acidic conditions (e.g., H₂SO₄), the methyl group reacts with formaldehyde to form 5-hydroxymethyl-2,4-dimethoxypyridine[^3^].

Cyclization and Heterocycle Formation

-

Oxazoline Synthesis : Reacts with β-chloroethylamine in the presence of PCl₅ to form oxazolo[3,2-a]pyridinium derivatives via intramolecular cyclization[^5^].

-

Lactam Formation : Condensation with ethyl chloroformate generates a six-membered lactam ring under basic conditions[^5^].

Green Chemistry Metrics

Synthetic routes for derivatives have been evaluated for efficiency:

-

E-Factor : Hydroxymethylation via acetic anhydride (E-factor = 3.2) generates minimal waste compared to chlorination (E-factor = 28.5)[^8^].

Eigenschaften

IUPAC Name |

2,4-dimethoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-5-9-8(11-3)4-7(6)10-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICURXLPGZOSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305544 | |

| Record name | 2,4-Dimethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-94-8 | |

| Record name | 2,4-Dimethoxy-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.